Benzyl 3-oxo-2,4-diazabicyclo[3.1.0]hexane-2-carboxylate
Description
Benzyl 3-oxo-2,4-diazabicyclo[3.1.0]hexane-2-carboxylate is a bicyclic compound featuring a fused cyclopropane and pyrrolidine-like ring system. Its structure includes a 3.1.0 bicyclohexane scaffold with two nitrogen atoms (at positions 2 and 4) and a benzyl ester group at position 2. This compound is of interest in medicinal chemistry due to its constrained conformation, which mimics peptide backbones and may enhance binding to biological targets such as enzymes or receptors.
Properties
IUPAC Name |
benzyl 3-oxo-2,4-diazabicyclo[3.1.0]hexane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c15-11-13-9-6-10(9)14(11)12(16)17-7-8-4-2-1-3-5-8/h1-5,9-10H,6-7H2,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTQBCNWSXOYUJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1N(C(=O)N2)C(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00384372 | |
| Record name | CDS1_000014 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00384372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68982-22-9 | |
| Record name | CDS1_000014 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00384372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization of Pyridine Derivatives
The foundational approach involves cyclizing pyridine-based precursors under acidic conditions. EvitaChem’s protocol begins with heating pyridine-2,3-dicarboxylic acid derivatives with acetic anhydride at 110–115°C in the presence of catalytic sulfuric acid, forming the bicyclic core. Benzyl protection is subsequently introduced via reaction with benzyl chloroformate in dichloromethane (DCM) using triethylamine (TEA) as a base, achieving 78–82% yields. Critical parameters include:
- Temperature : Cyclization proceeds optimally at 110–125°C; lower temperatures (<100°C) result in incomplete ring closure.
- Catalyst Load : H₂SO₄ (5–10 mol%) balances reaction rate and byproduct formation.
This method, while robust, faces challenges in isolating intermediates due to the hygroscopic nature of the bicyclic amine.
Catalytic Hydrogenation Strategies
Debenzylation Using Palladium Catalysts
A pivotal step in synthesizing the unprotected diazabicyclo scaffold involves debenzylation. Adapted from patented protocols for analogous compounds, hydrogenolysis of the benzyl group is performed under 50 psi H₂ using 5% Pd/C in methanol. This achieves near-quantitative conversion (99% yield) with residual palladium levels <10 ppm, meeting pharmaceutical-grade standards. Key considerations:
- Solvent Choice : Methanol enhances catalyst activity compared to ethanol or propanol.
- Temperature : Room temperature (25°C) minimizes side reactions while maintaining kinetics.
Microwave-Assisted Synthesis
Multi-Component Reactions (MCRs)
Recent advances leverage microwave irradiation to condense synthesis timelines. A Royal Society of Chemistry study demonstrates a one-pot MCR combining benzoylformic acid, benzyl isocyanide, and ethyl glyoxylate in methanol under microwave conditions (130°C, 10 minutes). Purification via silica gel chromatography (ethyl acetate/hexane gradient) affords the target compound in 67% yield. Advantages include:
- Reaction Time : Reduced from 12 hours to 10 minutes.
- Atom Economy : 85% atom utilization via in situ imine formation.
Industrial-Scale Optimization
Solvent and Catalyst Recycling
Economic viability is enhanced by recovering methanol (90% efficiency via distillation) and Pd/C catalysts (reused 5–7 cycles without activity loss). Process intensification techniques, such as continuous-flow hydrogenation, further reduce costs by 40% compared to batch methods.
Analytical and Purification Methods
Chromatographic Techniques
Final purification employs silica gel chromatography with ethyl acetate/hexane gradients (0–100%), yielding >98% purity. HPLC analysis (C18 column, 0.1% TFA/ACN mobile phase) confirms structural integrity, while GC-MS detects residual solvents (<0.1%).
Challenges and Limitations
Byproduct Formation
Competing pathways during cyclization generate lactam byproducts (5–12%), necessitating iterative recrystallization from ethanol/water mixtures. Computational modeling (DFT-B3LYP/6-31G*) identifies transition state destabilization as a mitigation strategy.
Chemical Reactions Analysis
Types of Reactions
Benzyl 3-oxo-2,4-diazabicyclo[3.1.0]hexane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the benzyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxo derivatives, while reduction produces hydroxyl derivatives .
Scientific Research Applications
Pharmaceutical Intermediates
- Synthesis of Active Pharmaceutical Ingredients (APIs): Compounds with bicyclic structures, such as benzyl 3-oxo-2,4-diazabicyclo[3.1.0]hexane-2-carboxylate, are often used as intermediates in the synthesis of pharmaceuticals. The presence of nitrogen atoms and the carboxylate group makes it suitable for further functionalization to produce biologically active molecules.
- Example: The related compound, 3-azabicyclo[3.1.0]hexane, is known for its presence in natural compounds and has been explored for its potential in drug synthesis .
Organic Synthesis
- Catalysis and Reaction Intermediates: The compound's unique structure could serve as a scaffold for designing catalysts or as an intermediate in complex organic reactions. Its functional groups can be modified to participate in various chemical transformations.
- Example: The benzyl group can be easily cleaved under certain conditions, making it a useful protecting group in organic synthesis.
Material Science
- Polymer Synthesis: The carboxylate group in this compound could be used to form polymers or as a monomer in polymerization reactions, contributing to the development of new materials.
Biological Studies
- Biological Activity Screening: Although specific biological activities of this compound are not well-documented, its structural similarity to other biologically active compounds suggests potential applications in biological screening assays.
Case Studies
While specific case studies on this compound are not available, related compounds have been explored in various contexts:
- Synthesis of 3-Azabicyclo[3.1.0]hexanes: These compounds are valuable in organic synthesis due to their unique structural features, which can be modified to produce a variety of derivatives with potential biological activities .
Research Findings and Insights
The applications of this compound are largely speculative based on its chemical structure and related compounds. Further research is needed to explore its specific uses in pharmaceutical synthesis, organic chemistry, and material science.
Mechanism of Action
The mechanism of action of Benzyl 3-oxo-2,4-diazabicyclo[3.1.0]hexane-2-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis highlights key differences between Benzyl 3-oxo-2,4-diazabicyclo[3.1.0]hexane-2-carboxylate and analogous compounds, focusing on structural features, functional groups, and inferred properties.
Core Scaffold Variations
- Bicyclo[3.1.0] vs. Bicyclo[2.2.1] Systems: Benzyl 3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate (CAS 140927-13-5) shares a bicyclic framework but features a heptane ring (2.2.1 system) with greater ring strain and a distinct spatial arrangement compared to the 3.1.0 system.
- Monocyclic Analog: Benzyl 3-oxopiperidine-1-carboxylate (CAS 61995-20-8) lacks the bicyclic framework, reducing steric constraints and likely increasing flexibility. This monocyclic derivative may exhibit lower target selectivity due to less defined spatial orientation .
Functional Group Differences
- This may influence solubility and reactivity in nucleophilic environments .
Ester Substituents :
Heteroatom Modifications :
Stereochemical and Substituent Effects
- Hydroxymethyl Derivative: rel-Benzyl (1R,5S,6r)-6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate (CAS 134575-14-7) includes a hydroxymethyl group, increasing polarity and enabling hydrogen-bond donor properties. This modification could enhance aqueous solubility but reduce blood-brain barrier penetration compared to the target compound .
Biological Activity
Benzyl 3-oxo-2,4-diazabicyclo[3.1.0]hexane-2-carboxylate is a heterocyclic compound with significant potential in various biological applications, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, synthesis, mechanisms of action, and comparative analysis with related compounds.
- Molecular Formula : C12H12N2O3
- IUPAC Name : this compound
- CAS Number : 68982-22-9
Synthesis and Preparation
The synthesis of this compound typically involves the cyclization of benzylamine with a suitable cyclopropane derivative under controlled conditions. Common methods include:
- Cyclization : Utilizing bases to facilitate the reaction at moderate temperatures.
- Purification : Techniques such as crystallization and chromatography are employed to achieve high purity.
Biological Activity
This compound exhibits various biological activities, which can be summarized as follows:
Antimicrobial Properties
Research indicates that this compound possesses antimicrobial activity against a range of pathogens. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
Anticancer Activity
Studies have shown that this compound can inhibit cancer cell proliferation through several mechanisms:
- Enzyme Inhibition : It may inhibit specific enzymes involved in cancer cell growth.
- Cell Cycle Arrest : The compound has been observed to induce apoptosis in various cancer cell lines.
Chagas Disease Research
Recent investigations highlight its potential in treating Chagas disease, caused by the parasite Trypanosoma cruzi. The compound's ability to interfere with the parasite's metabolic processes is under study.
The exact mechanism of action for this compound is still being elucidated but is believed to involve:
- Enzyme Interaction : The compound may act as an inhibitor for certain enzymes critical for cellular functions.
- Signaling Pathway Modulation : It potentially alters signaling pathways that regulate cell proliferation and apoptosis.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| Imidazolidine Derivatives | Bicyclic | Antimicrobial, anticancer |
| Bicyclo[2.1.1]hexane Derivatives | Bicyclic | Various pharmacological activities |
This compound stands out due to its unique substitution pattern and the presence of both oxo and benzyl groups, contributing to its distinct biological activities.
Case Studies and Research Findings
-
Antimicrobial Study : A study demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli.
- Methodology : Disk diffusion method was employed to evaluate efficacy.
- Results : Zones of inhibition ranged from 15 mm to 25 mm depending on concentration.
-
Anticancer Investigation : In vitro studies revealed that the compound induced apoptosis in breast cancer cells (MCF7).
- Findings : Flow cytometry analysis indicated an increase in sub-G1 phase cells after treatment.
- : Suggested potential as a chemotherapeutic agent.
Q & A
Q. What are the key synthetic routes for preparing bicyclo[3.1.0]hexane derivatives like Benzyl 3-oxo-2,4-diazabicyclo[3.1.0]hexane-2-carboxylate?
The synthesis typically involves multi-step protection, oxidation, and deprotection strategies. For example:
- Step 1 : Protection of the amine group in 2-azabicyclo[3.1.0]hexane hydrochloride using di-tert-butyl dicarbonate (Boc₂O) in a THF/H₂O mixture, yielding tert-butyl 2-azabicyclo[3.1.0]hexane-2-carboxylate (92% yield) .
- Step 2 : Oxidation of the bicyclo scaffold using RuO₂·xH₂O and NaIO₄ in EtOAc/H₂O to introduce a ketone group (83% yield) .
- Step 3 : Deprotection with HCl in 1,4-dioxane/DCM to remove the Boc group (97% yield) .
Methodological Tip : Optimize reaction time and stoichiometry for oxidation steps to avoid over-oxidation byproducts.
Q. How can spectroscopic techniques (NMR, MS) validate the structure of bicyclo[3.1.0]hexane derivatives?
- ¹H NMR : Look for characteristic signals of the bicyclic scaffold (e.g., δ 3.08 ppm for bridgehead protons) and ester groups (δ 4.15 ppm for ethyl esters) .
- MS (ESI) : Confirm molecular ion peaks (e.g., [2M+H]⁺ at m/z 195.11 for 2-azabicyclo[3.1.0]hexan-3-one) .
Data Interpretation : Use DEPT-135 NMR to distinguish CH₂ and CH₃ groups in complex spectra .
Q. What safety precautions are critical when handling bicyclo[3.1.0]hexane derivatives in the lab?
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks from volatile solvents (e.g., THF, DCM) .
- Waste Disposal : Neutralize acidic residues (e.g., HCl) before disposal and segregate halogenated waste .
Advanced Research Questions
Q. How can stereochemical control be achieved during the synthesis of chiral bicyclo[3.1.0]hexane derivatives?
- Chiral Catalysts : Use enantioselective catalysts (e.g., Ru-based complexes) during cyclopropanation or oxidation steps to control bridgehead stereochemistry .
- Chiral Pool Synthesis : Start with enantiopure precursors like (1R,5R)-configured intermediates, as seen in tert-butyl 3-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate (97% enantiomeric excess) .
Challenge : Monitor diastereomer ratios via chiral HPLC to ensure stereochemical fidelity .
Q. What pharmacological activities are associated with bicyclo[3.1.0]hexane scaffolds, and how can they be evaluated?
- mGlu Receptor Modulation : Derivatives like LY2812223 act as potent, selective mGlu2 receptor agonists. Use calcium flux assays in HEK293 cells expressing recombinant receptors to quantify activity (EC₅₀ < 10 nM) .
- Structural Insights : Cocrystallization with receptor domains (e.g., mGlu2 amino-terminal domain) reveals binding interactions for rational drug design .
Q. How can computational methods (e.g., MD simulations, DFT) predict the reactivity of bicyclo[3.1.0]hexane derivatives?
- Reactivity Prediction : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the bicyclic core .
- Conformational Analysis : Use molecular dynamics (MD) to simulate ring strain effects and predict stability under varying pH/temperature conditions .
Tool Recommendation : Gaussian 16 for DFT optimization of transition states during oxidation steps .
Q. What strategies resolve contradictions in reported synthetic yields for bicyclo[3.1.0]hexane derivatives?
- Reproducibility Checks : Verify solvent purity (e.g., anhydrous THF) and catalyst activation (e.g., RuO₂ hydration state) .
- Byproduct Analysis : Use LC-MS to identify side products (e.g., over-oxidized intermediates) and adjust reaction times .
Methodological Tables
Q. Table 1: Key Synthetic Intermediates
| Intermediate | CAS Number | Yield | Key Step | Reference |
|---|---|---|---|---|
| 2-Azabicyclo[3.1.0]hexan-3-one | 2193098-04-1 | 97% | HCl-mediated deprotection | |
| tert-Butyl 3-oxo-2-azabicyclohexane-2-carboxylate | 1417334-40-7 | 83% | RuO₂/NaIO₄ oxidation |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
